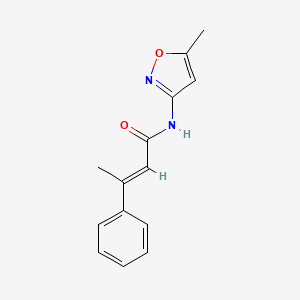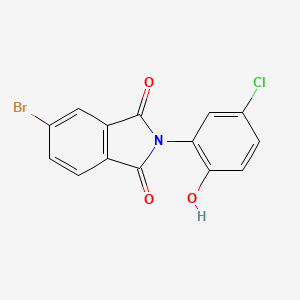![molecular formula C13H21BrN2 B5836082 (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)
(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. BDB has a similar chemical structure to other psychoactive substances such as MDMA and MDA. However, BDB has a unique mechanism of action that sets it apart from other psychoactive substances.
Mechanism of Action
(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has a unique mechanism of action that sets it apart from other psychoactive substances. It works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in feelings of euphoria, increased sociability, and heightened sensory perception. (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine also has a mild hallucinogenic effect, which can cause visual and auditory distortions.
Biochemical and Physiological Effects:
(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine also increases the levels of certain hormones in the body, such as cortisol and prolactin. These effects can be harmful if (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is used in high doses or in combination with other substances.
Advantages and Limitations for Lab Experiments
(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has a number of advantages and limitations for use in lab experiments. One advantage is that it has a unique mechanism of action that sets it apart from other psychoactive substances. This makes it a valuable tool for investigating the effects of psychoactive substances on the brain. However, (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine also has a number of limitations. It is a psychoactive substance, which means that it can be harmful if used in high doses or in combination with other substances. It is also difficult to obtain and synthesize, which can make it expensive and time-consuming to use in lab experiments.
Future Directions
There are a number of future directions for research on (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine. One direction is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential use in humans. Another direction is to investigate its potential use as a tool for studying the effects of psychoactive substances on the brain. (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has a unique mechanism of action that makes it a valuable tool for investigating the effects of other psychoactive substances. Further research is needed to fully understand the potential uses and limitations of (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine in scientific research.
Synthesis Methods
(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized through a multi-step process that involves the reaction of 2-bromobenzyl chloride with 2-(dimethylamino)ethylamine. The resulting product is then purified through a series of chemical reactions to obtain pure (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine. The synthesis of (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine requires expertise in organic chemistry and should only be conducted by trained professionals.
Scientific Research Applications
(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential use in scientific research. It has been shown to have psychoactive effects that are similar to other psychoactive substances such as MDMA and MDA. (2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used in studies to investigate its effects on the central nervous system and its potential use in the treatment of psychiatric disorders.
properties
IUPAC Name |
N'-[(2-bromophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-4-16(10-9-15(2)3)11-12-7-5-6-8-13(12)14/h5-8H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTMJGFUOSPSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)









![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)